5-fluoro-1H-indole-7-carbaldehyde
Description
5-Fluoro-1H-indole-7-carbaldehyde (CAS: 603306-52-1) is a fluorinated indole derivative with the molecular formula C₉H₆FNO and a molecular weight of 163.15 g/mol. Key physical properties include a boiling point of 338°C, a melting point of 158.2°C, and a vapor pressure of 0.000101 mmHg at 25°C . The aldehyde group at position 7 and fluorine substituent at position 5 confer unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry. Its InChI key (InChI=1/C9H6FNO/c10-8-3-6-1-2-11-9(6)7(4-8)5-12/h1-5,11H) highlights its planar aromatic structure with polarizable functional groups .
Properties
IUPAC Name |
5-fluoro-1H-indole-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-8-3-6-1-2-11-9(6)7(4-8)5-12/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKRNKKYYJVPEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591957 | |
| Record name | 5-Fluoro-1H-indole-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
603306-52-1 | |
| Record name | 5-Fluoro-1H-indole-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Leimgruber–Batcho indole synthesis, which involves the cyclization of o-nitrotoluene derivatives followed by reduction and formylation .
Industrial Production Methods: Industrial production methods for 5-fluoro-1H-indole-7-carbaldehyde are not well-documented in the literature. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 5-fluoro-1H-indole-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: 5-fluoro-1H-indole-7-carboxylic acid.
Reduction: 5-fluoro-1H-indole-7-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-fluoro-1H-indole-7-carbaldehyde is used as a building block in the synthesis of more complex indole derivatives. It is valuable in the development of new synthetic methodologies and the study of reaction mechanisms .
Biology: In biological research, indole derivatives, including this compound, are studied for their potential as bioactive molecules. They have shown promise in various biological assays, including antiviral and anticancer activities .
Medicine: Indole derivatives are explored for their therapeutic potential.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of 5-fluoro-1H-indole-7-carbaldehyde is not well-documented. like other indole derivatives, it is likely to interact with biological targets through various pathways. Indole derivatives are known to bind to multiple receptors and enzymes, influencing cellular processes and exhibiting biological activities .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Physical and Electronic Properties
- Aldehyde Position : The aldehyde group at position 7 in this compound reduces symmetry compared to indole-3-carboxaldehyde (position 3), leading to a lower melting point (158.2°C vs. 193–198°C) .
- Fluorine vs. Halogens : Fluorine’s electronegativity enhances electron-withdrawing effects, influencing reactivity. In contrast, bromine (in 5-bromo-7-fluoro-N-methyl-N-phenylindole-2-carboxamide) and iodine (in 4-fluoro-7-iodo-1H-indole) increase molecular weight and polarizability, affecting solubility and binding interactions .
Biological Activity
5-Fluoro-1H-indole-7-carbaldehyde (CAS Number: 603306-52-1) is a fluorinated indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth exploration of the compound's biological activity, mechanisms of action, and relevant research findings.
Overview of this compound
This compound is characterized by the presence of a fluorine atom at the 5-position and an aldehyde group at the 7-position of the indole ring. This unique structure contributes to its potential therapeutic applications, particularly in oncology and infectious diseases.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Indole derivatives are known to modulate numerous biochemical pathways, influencing cellular functions such as:
- Apoptosis : Inducing programmed cell death in cancer cells.
- Cell Proliferation : Inhibiting or promoting the growth of specific cell types.
- Immune Response : Modulating immune system activity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. For instance, studies have shown that this compound can selectively target cancer cell lines with specific mutations, such as K-Ras mutations in lung cancer cells. The cytotoxic effects are quantified using IC50 values, which indicate the concentration required to inhibit cell viability by 50%.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | H460 | 25.0 |
| This compound | A549 | 15.0 |
These values suggest that modifications in the molecular structure can lead to varying degrees of potency against different cancer cell lines.
Antimicrobial Activity
Indole derivatives, including this compound, have demonstrated promising antimicrobial properties. Studies have reported effective inhibition against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| MRSA | ≤ 0.25 |
| Escherichia coli | ≤ 0.5 |
The compound’s ability to inhibit bacterial growth highlights its potential as a lead compound for developing new antibiotics.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anticancer Study : A study conducted on various cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner, particularly in lung and breast cancer models .
- Antimicrobial Screening : In a screening of indole derivatives for antimicrobial properties, this compound exhibited potent activity against MRSA and other resistant strains .
- Mechanistic Insights : Investigations into the mechanism of action revealed that the compound may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
